[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine
Description
Properties
IUPAC Name |
2-fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3S/c1-7-6-17-12-15-11(5-16(7)12)8-2-3-9(13)10(14)4-8/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEVNXJQAOJEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181055 | |
| Record name | Benzenamine, 2-fluoro-5-(3-methylimidazo[2,1-b]thiazol-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283108-16-6 | |
| Record name | Benzenamine, 2-fluoro-5-(3-methylimidazo[2,1-b]thiazol-6-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1283108-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-fluoro-5-(3-methylimidazo[2,1-b]thiazol-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of [2-Fluoro-5-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl]amine typically involves:
- Construction of the imidazo[2,1-b]thiazole core with appropriate substitution at the 3-position (methyl group).
- Functionalization of the phenyl ring with fluorine and amine substituents at the 2- and 5-positions respectively.
- Coupling or condensation reactions to link the imidazo-thiazole moiety to the substituted phenyl amine.
Preparation of the Imidazo[2,1-b]thiazole Core
According to patent US8080569B2, derivatives of imidazo[2,1-b]thiazoles, including those substituted at the 3-position, can be synthesized via condensation reactions involving appropriate thioamide or thiourea precursors and α-haloketones or related electrophiles. The methyl substitution at the 3-position is introduced by using methyl-substituted starting materials or methylation post heterocycle formation.
Synthesis of the 2-Fluoro-5-aminophenyl Intermediate
The phenylamine fragment bearing a fluorine at the 2-position and an amine at the 5-position can be prepared by nitration of fluorobenzene derivatives followed by reduction or direct amination. A documented method for a closely related compound, 2-fluoro-6-nitroaniline, involves:
- Starting from N-(2-fluoro-6-nitrophenyl)acetamide.
- Treatment with concentrated sulfuric acid at 50°C for 2 hours.
- Cooling and precipitation of the product.
- Purification by flash chromatography to yield 2-fluoro-6-nitroaniline with 74% yield.
This method can be adapted to obtain the 2-fluoro-5-aminophenyl moiety by positional control in nitration and subsequent reduction steps.
Coupling of Imidazo[2,1-b]thiazole with Fluoroaminophenyl
The key step is the formation of the bond between the imidazo-thiazole ring and the substituted phenylamine. Literature on related compounds (imidazo[2,1-b]thiadiazole derivatives) shows that arylation or cross-coupling reactions can be performed using brominated heterocycles and aryl amines under controlled conditions:
- Bromination of the heterocyclic ring at the 6-position.
- Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling with the amino-substituted fluorophenyl ring.
This approach allows for the selective attachment of the phenylamine to the heterocyclic core.
Detailed Experimental Data and Yields
Spectroscopic and Analytical Characterization
- FT-IR : Characteristic bands for amine (NH2), aromatic C-H, and thiazole ring vibrations confirm structure.
- [^1H NMR](pplx://action/followup) : Multiplets for aromatic protons, singlets for methyl groups on imidazo ring, and signals for amine protons.
- Mass Spectrometry : Molecular ion peaks consistent with expected molecular weight.
- Melting Points : Sharp melting points indicative of purity (e.g., 2-fluoro-6-nitroaniline mp 47-48°C).
Research Findings and Optimization Notes
- The choice of solvent and temperature is critical to avoid side reactions, especially during nitration and bromination steps.
- Purification often requires recrystallization or chromatographic techniques due to close polarity of intermediates.
- Yields vary depending on substitution pattern and reaction scale but generally range from moderate to good (50-75%).
- Use of protective groups may be necessary during multi-step synthesis to prevent unwanted side reactions on the amine or heterocyclic nitrogen atoms.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[2,1-b][1,3]thiazole ring to its dihydro form.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include N-oxides, dihydroimidazo[2,1-b][1,3]thiazoles, and various substituted derivatives depending on the nature of the substituent introduced .
Scientific Research Applications
[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine
- Structure : Chlorine replaces fluorine at the phenyl 2-position.
- Molecular Formula : C₁₂H₁₀ClN₃S.
- Molecular Weight : 263.75 g/mol.
- Key Differences : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter hydrophobic interactions and binding affinity in biological systems.
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
- Structure : Fluorine at phenyl 2-position; lacks the 3-methyl group on the imidazothiazole.
- Molecular Formula : C₁₁H₈FN₃S.
- Molecular Weight : 233.26 g/mol.
Imidazo[2,1-b]thiazole Derivatives with Amine Modifications
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (Compound 6a)
- Structure : Tertiary amine (N,N-dimethyl) on the imidazothiazole’s C-5 position.
- Molecular Formula : C₁₅H₁₈N₃O₂S₂.
- Molecular Weight : 340.45 g/mol.
- Activity : Potent COX-2 inhibitor (IC₅₀ = 0.08 µM; selectivity index = 313.7). The bulky dimethylamine group enhances COX-2 binding while minimizing COX-1 interactions .
3-Methyl-6-phenylimidazo[2,1-b]thiazol-5-amine
- Structure : Phenyl group at imidazothiazole’s 6-position; primary amine at C-5.
- Molecular Formula : C₁₂H₁₁N₃S.
- Molecular Weight : 229.30 g/mol.
- Key Differences : The phenyl group’s direct attachment to the heterocycle may enhance π-π stacking in hydrophobic pockets, but its lack of fluorine substitution limits electronic effects seen in the target compound .
Functional Hybrids and Pharmacological Implications
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives
- Structure : Coumarin-imidazothiazole hybrids with variable substituents.
- Activity : Antiviral effects against parvovirus B19, with activity sensitive to small structural changes. The imidazothiazole moiety’s orientation and substituent size influence cell viability and viral replication .
5-(Imidazo[2,1-b]thiazol-6-yl)-4-methylthiazol-2-amine
Structural and Activity Trends
Impact of Substituent Position and Type
- Halogens : Fluorine’s electronegativity enhances hydrogen bonding and bioavailability, whereas chlorine improves lipophilicity .
- Amine Groups : Primary amines (e.g., target compound) favor hydrogen bonding, while tertiary amines (e.g., compound 6a) enhance selectivity via steric effects .
- Heterocyclic Modifications : Methyl groups on imidazothiazoles (e.g., target compound) improve metabolic stability but may reduce solubility .
Biological Activity
[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine , a synthetic organic compound, is characterized by its unique structural features which include a fluorine atom, an imidazo[2,1-b][1,3]thiazole ring, and an amine group. Its molecular formula is C₁₂H₁₀FN₃S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of enzyme inhibition and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation. Additionally, it may modulate signaling pathways by interacting with cellular receptors.
Key Biological Activities
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could be beneficial in treating diseases where enzyme overactivity is a factor.
- Anticancer Properties : Research indicates that compounds with imidazo-thiazole structures often exhibit significant anticancer activity. The presence of the methyl group at position 3 of the imidazo-thiazole moiety enhances its cytotoxic effects against cancer cell lines.
- Anticonvulsant Effects : Some studies have explored the anticonvulsant potential of similar compounds, suggesting that this class may also exhibit neuroprotective properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that specific substitutions on the imidazo-thiazole ring and the phenyl group can significantly affect its biological activity. For instance:
- Fluorine Substitution : The fluorine atom enhances metabolic stability and binding affinity to molecular targets.
- Methyl Group Positioning : The position of the methyl group on the imidazo-thiazole ring plays a crucial role in determining the compound's potency against various biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Values | Unique Features |
|---|---|---|---|
| Levamisole | Anthelmintic, immunomodulatory | Varies | Known for immune enhancement |
| WAY-181187 | Anxiolytic | Varies | Targets anxiety disorders |
| Pifithrin-β | Antineoplastic | Varies | Inhibits p53-mediated apoptosis |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Activity : In vitro studies demonstrated that derivatives of imidazo-thiazoles exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs showed IC50 values in the range of 10–30 µM against human glioblastoma cells.
- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that compounds within this class can effectively inhibit key metabolic enzymes involved in cancer progression.
- Neuroprotective Effects : Some studies have suggested that imidazo-thiazole derivatives may possess anticonvulsant properties based on their ability to modulate neurotransmitter systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
